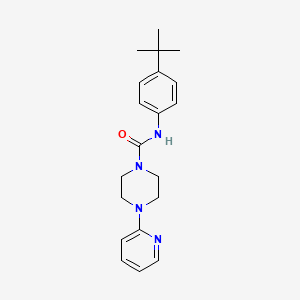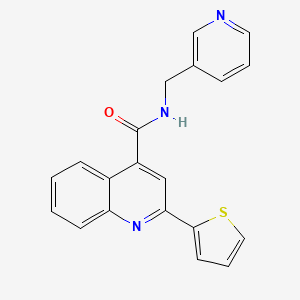![molecular formula C18H13ClN2O2 B5643104 N-[4-(4-chlorophenoxy)phenyl]nicotinamide](/img/structure/B5643104.png)
N-[4-(4-chlorophenoxy)phenyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-chlorophenoxy)phenyl]nicotinamide, also known as TAK-659, is a small molecule inhibitor that has been identified as a potential therapeutic target for the treatment of various types of cancer. This compound belongs to the class of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase inhibitors and is currently being studied extensively in the field of cancer research.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-14-3-7-16(8-4-14)23-17-9-5-15(6-10-17)21-18(22)13-2-1-11-20-12-13/h1-12H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFONBUZPJZYBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B5643024.png)
![1'-[(2-ethyl-5-pyrimidinyl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5643034.png)
![1-(4-fluorophenyl)-2-[4-(3-furoyl)-1,4-diazepan-1-yl]-N,N-dimethyl-2-oxoethanamine](/img/structure/B5643041.png)
![5-(3,4-dimethylphenyl)-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5643047.png)
![N-(2-{[(1R*,2S*,3R*,4S*)-3-amino-7-oxabicyclo[2.2.1]hept-5-en-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-2-carboxamide hydrochloride](/img/structure/B5643061.png)
![N-ethyl-1,3-dimethyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5643062.png)
![(3R*,4S*)-1-[3-(2-fluorophenyl)propanoyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5643067.png)
![3-[(3,5-dichlorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5643069.png)

![5-[(3-nitrobenzoyl)amino]isophthalic acid](/img/structure/B5643086.png)
![(2-methoxy-5-methylphenyl)[4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5643109.png)

![(3R*,4S*)-4-cyclopropyl-1-{4-[(2-fluorobenzyl)oxy]benzoyl}pyrrolidin-3-amine](/img/structure/B5643122.png)

